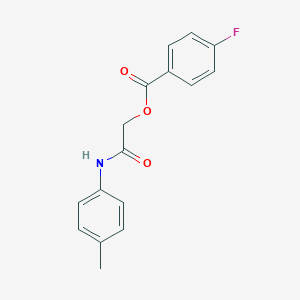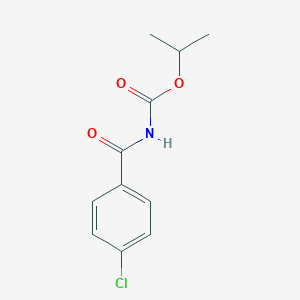![molecular formula C11H11ClF3NO B255510 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylpropanamide](/img/structure/B255510.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylpropanamide, also known as CF3CH2Cl, is a synthetic compound that has been widely used in scientific research. It is a member of the amide class of compounds and is commonly referred to as an inhibitor of fatty acid amide hydrolase (FAAH). The compound has been shown to have a range of effects on the biochemical and physiological processes of the body, making it an important tool in the study of various diseases and disorders.
Wirkmechanismus
The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylpropanamide involves the inhibition of FAAH activity. FAAH is responsible for the breakdown of endocannabinoids, and the inhibition of this enzyme leads to an increase in endocannabinoid levels. This increase in endocannabinoid levels has been shown to have a range of effects on the body, including pain relief, mood regulation, and the modulation of immune function.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. These effects are largely due to the inhibition of FAAH activity and the resulting increase in endocannabinoid levels. Some of the effects of this compound include pain relief, anti-inflammatory effects, and the modulation of immune function. This compound has also been shown to have anxiolytic and antidepressant effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylpropanamide is a useful tool in scientific research due to its ability to inhibit FAAH activity and increase endocannabinoid levels. This makes it a valuable tool for investigating the role of endocannabinoids in various physiological processes. However, there are some limitations to the use of this compound in lab experiments. For example, the compound has been shown to have off-target effects on other enzymes, which can complicate the interpretation of results.
Zukünftige Richtungen
There are a number of future directions for research involving N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylpropanamide. One area of interest is the potential use of the compound in the treatment of pain and inflammation. This compound has been shown to have potent analgesic and anti-inflammatory effects, and further research is needed to determine its potential as a therapeutic agent. Another area of interest is the role of this compound in the modulation of immune function. This compound has been shown to have immunomodulatory effects, and further research is needed to determine its potential as an immunomodulatory agent. Finally, there is interest in the development of more selective FAAH inhibitors that do not have off-target effects on other enzymes. Such compounds could be valuable tools in the study of endocannabinoid signaling and the development of new therapeutics.
Synthesemethoden
The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylpropanamide involves the reaction of 4-chloro-3-trifluoromethylbenzoyl chloride with 2-methylpropan-1-amine. This reaction is typically carried out in the presence of a base such as triethylamine or sodium hydroxide, and the resulting product is purified through a series of chromatography steps. The synthesis of this compound is relatively straightforward and can be performed using standard laboratory equipment.
Wissenschaftliche Forschungsanwendungen
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylpropanamide has been used extensively in scientific research as a tool for investigating the role of FAAH in various physiological processes. FAAH is an enzyme that is involved in the metabolism of endocannabinoids, which are lipid molecules that play a role in pain sensation, mood regulation, and other physiological processes. This compound has been shown to inhibit FAAH activity, leading to an increase in endocannabinoid levels and a range of physiological effects.
Eigenschaften
Molekularformel |
C11H11ClF3NO |
|---|---|
Molekulargewicht |
265.66 g/mol |
IUPAC-Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylpropanamide |
InChI |
InChI=1S/C11H11ClF3NO/c1-6(2)10(17)16-7-3-4-9(12)8(5-7)11(13,14)15/h3-6H,1-2H3,(H,16,17) |
InChI-Schlüssel |
FQAKRUVXOVCWMO-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC(=C(C=C1)Cl)C(F)(F)F |
Kanonische SMILES |
CC(C)C(=O)NC1=CC(=C(C=C1)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,2S,4R)-N-(4-(N-propylsulfamoyl)phenyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B255427.png)
![5-{[Benzyl(methyl)amino]sulfonyl}-2-hydroxybenzoic acid](/img/structure/B255428.png)

![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-4-(2-ethylphenyl)piperazine](/img/structure/B255431.png)

![N-(2-isopropylphenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B255439.png)

![1-[3-(2,5-Dimethoxyphenyl)acryloyl]azepane](/img/structure/B255448.png)
![8-[(4-benzyl-1-piperazinyl)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one](/img/structure/B255450.png)
![9-(1-naphthyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B255451.png)
![2-(2-ethoxyphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B255452.png)

![2-[(5-amino-7-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetonitrile](/img/structure/B255454.png)
![Ethyl 4-{[3-(4-morpholinyl)propyl]amino}-8-(trifluoromethyl)-3-quinolinecarboxylate](/img/structure/B255456.png)